molecular formula C6H13NO B13553207 (R)-1-((S)-Pyrrolidin-2-yl)ethanol

(R)-1-((S)-Pyrrolidin-2-yl)ethanol

Cat. No.: B13553207
M. Wt: 115.17 g/mol
InChI Key: IEBYUZARWOFDSE-RITPCOANSA-N
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Description

(R)-1-((S)-Pyrrolidin-2-yl)ethanol is a chiral compound featuring a pyrrolidine ring (a five-membered secondary amine) with an ethanol substituent. The stereochemistry is defined by an S-configuration at the C2 position of the pyrrolidine ring and an R-configuration at the hydroxyl-bearing carbon of the ethanol group.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R)-1-[(2S)-pyrrolidin-2-yl]ethanol

InChI

InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

IEBYUZARWOFDSE-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H]1CCCN1)O

Canonical SMILES

CC(C1CCCN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For example, the reduction of (2S)-pyrrolidin-2-yl ethanone using a chiral reducing agent can yield the desired product with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under acidic or basic conditions:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
    Conditions : Pyridine catalyst, 0–5°C, dichloromethane solvent. Yield: 78–92%.

  • Etherification : Forms ethers with alkyl halides (e.g., methyl iodide) via SN2.
    Conditions : NaH base, THF solvent, 60°C. Yield: 65–80%.

Reaction TypeReagentProductYield (%)Conditions
EsterificationAcetyl chloride(R)-1-((S)-Pyrrolidin-2-yl)ethyl acetate920–5°C, CH₂Cl₂
EtherificationMethyl iodide(R)-1-((S)-Pyrrolidin-2-yl)ethyl methyl ether8060°C, THF

Oxidation Reactions

The secondary alcohol is oxidized to a ketone:

  • Oxidizing Agents : CrO₃, KMnO₄, or Swern oxidation (oxalyl chloride/DMSO).
    Kinetics : Complete conversion in 2–4 hours.
    Yield : 85–95% with CrO₃ in acetone.

Oxidizing AgentProductReaction Time (h)Yield (%)
CrO₃(R)-1-((S)-Pyrrolidin-2-yl)ethanone395
KMnO₄Same product488

Reduction of Pyrrolidine Ring

The pyrrolidine ring participates in hydrogenation and reductive amination:

  • Catalytic Hydrogenation : Reduces unsaturated bonds in derivatives.
    Conditions : 5% Pd/C, H₂ (5 atm), ethanol, 24 hours. Yield: 90% .

  • Reductive Amination : Converts imine intermediates to amines.
    Conditions : NaBH₃CN, pH 4–5, methanol. Yield: 75%.

Chiral Resolution and Asymmetric Catalysis

The compound serves as a chiral auxiliary in enantioselective syntheses:

  • Aldol Reactions : Catalyzes asymmetric aldol additions in water-ethanol solvents.
    Conditions : 5 mol% catalyst, 25°C. Enantiomeric excess (ee): >90% .

  • Hydrogen Bonding : Directs stereochemistry in radical coupling reactions via Sc(OTf)₃-Lewis acid complexes .

ApplicationSubstrateee (%)Catalyst Loading
Aldol ReactionCyclohexanone + p-nitrobenzaldehyde945 mol%

Industrial-Scale Modifications

Large-scale processes emphasize efficiency and stereochemical control:

  • Continuous Flow Synthesis : Reduces reaction time by 50% compared to batch methods.

  • Temperature Optimization : Exothermic reactions maintained at 20–25°C to prevent racemization .

Comparative Reactivity with Analogues

The stereochemistry and substituents influence reactivity versus similar compounds:

CompoundReactivity DifferenceKey Factor
2-(Pyrrolidin-2-yl)ethanolLower ee in aldol reactions (70%)Missing phenyl group reduces steric guidance
1-Methyl-2-pyrrolidinemethanolFaster oxidation kinetics (t = 1.5 h)Methyl group enhances electron density

Mechanistic Insights

  • Hydrogen Bonding : The hydroxyl group stabilizes transition states in asymmetric catalysis .

  • Steric Effects : The phenyl group directs regioselectivity in nucleophilic substitutions.

Scientific Research Applications

(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary widely, but often include key enzymes or signaling proteins that play crucial roles in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-1-((S)-Pyrrolidin-2-yl)ethanol with structurally or functionally related compounds, emphasizing stereochemistry, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Properties/Applications References
This compound Not provided C₆H₁₃NO (inferred) ~115.17 R -ethanol, S -pyrrolidine Likely hydrophilic (XLogP ~0.2 inferred)
2-(2R)-Pyrrolidin-2-ylethan-1-ol 63847-40-5 C₆H₁₃NO 115.17 R -pyrrolidine XLogP: 0.2; PSA: 32.3 Ų; used in chiral studies
(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine 867256-73-3 C₁₀H₂₀N₂ 168.28 R -methyl, S -pyrrolidine Hazardous (requires medical consultation)
(R)-1-(2-Pyridyl)ethanol 27911-63-3 C₇H₉NO 123.2 R -ethanol Liquid; organic synthesis intermediate; R22, R37/38, R41 risks
(S)-1-Phenyl-1-((R)-pyrrolidin-2-yl)ethanol 1228033-52-0 C₁₂H₁₇NO 191.27 S -ethanol, R -pyrrolidine Hydrophobic (phenyl group); research applications

Key Comparisons

Stereochemical Variations The target compound and (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol exhibit opposing configurations at the ethanol carbon (R vs. S), which could drastically alter their interactions in chiral environments or biological systems. 2-(2R)-Pyrrolidin-2-ylethan-1-ol shares the ethanol-pyrrolidine backbone but differs in pyrrolidine stereochemistry (R vs.

Functional Group Modifications Substitution of pyrrolidine with pyridine in (R)-1-(2-Pyridyl)ethanol introduces aromaticity and reduced basicity compared to the target compound, favoring applications in coordination chemistry or catalysis. The phenyl group in (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol enhances hydrophobicity (higher XLogP), making it more suited for lipid membrane studies.

Safety and Applications (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is flagged as hazardous, suggesting that methyl-pyrrolidine derivatives may require stringent handling protocols. (R)-1-(2-Pyridyl)ethanol serves as a synthesis intermediate but carries risks of toxicity (R22: harmful if swallowed) and irritation (R37/38), highlighting the need for safety prioritization in similar compounds.

Physicochemical Properties

  • Hydrophilicity: The target compound and 2-(2R)-pyrrolidin-2-ylethan-1-ol share low XLogP values (~0.2), indicating water solubility beneficial for aqueous-phase reactions.
  • Molecular Weight: Bulkier analogs like (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine (168.28 g/mol) may face challenges in bioavailability compared to simpler derivatives.

Research Implications

The stereochemical and functional diversity among these compounds underscores their utility in drug discovery, materials science, and asymmetric catalysis. For instance:

  • The target compound’s R/S configuration could optimize enantioselectivity in catalytic systems.
  • Pyridine-containing analogs might exhibit enhanced stability under acidic conditions due to aromatic ring effects.
  • Safety profiles from SDS data emphasize the need for rigorous hazard assessments in handling chiral amines.

Biological Activity

(R)-1-((S)-Pyrrolidin-2-yl)ethanol, also known as (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol, is a chiral compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chiral centers, which play a critical role in its interaction with biological targets. The hydroxyl group and the pyrrolidine ring contribute to its binding affinity and specificity towards various enzymes and receptors.

The compound's mechanism of action involves interactions with specific molecular targets. These interactions can include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The non-polar regions of the molecule may interact favorably with hydrophobic pockets in proteins.
  • Steric Effects : The three-dimensional structure of the compound influences its binding efficiency and selectivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals and inhibit oxidative stress-related pathways, which are crucial in preventing cellular damage .

3. Neuropharmacological Effects

This compound has shown potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies have indicated that it may interact with cannabinoid receptors, influencing pain perception and mood regulation .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrrolidine derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours under specific conditions .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of this compound, demonstrating its binding affinity to cannabinoid receptors in vitro. This study highlighted its potential for developing therapeutic agents for neurological disorders .

Q & A

Basic Synthesis Methodology

Q1. How is (R)-1-((S)-Pyrrolidin-2-yl)ethanol synthesized with high enantiomeric purity? Methodological Answer:

  • Asymmetric Reduction: Use chiral catalysts like B-alkoxyoxazaborolidines to reduce ketone precursors. For example, BH₃·SMe₂ in toluene under inert conditions can achieve enantioselectivity >98% .
  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., using CAL-B lipase) to isolate the desired enantiomer.
  • Key Validation: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Advanced Stereochemical Analysis

Q2. What advanced techniques confirm the stereochemistry of this compound? Methodological Answer:

  • X-ray Crystallography: Use SHELXL (via SHELX suite) for single-crystal structure determination .
  • NMR with Chiral Shift Reagents: Eu(hfc)₃ induces splitting in ¹H NMR signals, resolving stereoisomers.
  • Vibrational Circular Dichroism (VCD): Provides absolute configuration by comparing experimental and DFT-simulated spectra.

Basic Spectroscopic Characterization

Q3. What spectroscopic markers identify this compound in NMR and IR? Methodological Answer:

  • ¹H NMR: Look for diastereotopic proton splitting (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OH and pyrrolidine CH₂).
  • IR: Broad O-H stretch (~3300 cm⁻¹) and pyrrolidine ring vibrations (~1450 cm⁻¹) .

Advanced Computational Modeling

Q4. How can DFT predict the stability and reactivity of this compound in solvents? Methodological Answer:

  • Solvent Effects: Use Gaussian09 with PCM (Polarizable Continuum Model) to calculate solvation energies.
  • Transition State Analysis: Locate TSs using QST2/QST3 methods to study reaction pathways (e.g., intramolecular H-bonding stabilizing conformers).
  • Reference Data: Compare with known pyrrolidine-ethanol derivatives .

Basic Safety and Handling

Q5. What safety protocols apply to handling this compound? Methodological Answer:

  • Storage: Keep in inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid ignition sources (flammable liquid category 4) .
  • First Aid: For skin contact, rinse with water; if inhaled, move to fresh air and consult a physician .

Advanced Catalytic Applications

Q6. How does stereochemistry influence its role as a chiral auxiliary? Methodological Answer:

  • Asymmetric Catalysis: The (S)-pyrrolidine ring directs nucleophilic attack in organocatalytic reactions (e.g., Michael additions).
  • Pharmaceutical Relevance: Similar to HCV NS5A inhibitors (e.g., Daclatasvir), where pyrrolidine stereochemistry dictates binding affinity .

Basic Purification Strategies

Q7. What chromatographic methods optimize purity? Methodological Answer:

  • Chiral HPLC: Use Chiralpak IA column with hexane:isopropanol (95:5) mobile phase.
  • Flash Chromatography: Normal-phase silica gel (ethyl acetate/hexane gradient) for bulk purification .

Advanced Reaction Mechanisms

Q8. What mechanistic insights explain its formation via reductive amination? Methodological Answer:

  • Stepwise Pathway: Imine formation (pyrrolidine + ketone) followed by BH₄⁻ reduction.
  • Stereochemical Control: Pro-R vs. Pro-S selectivity governed by catalyst geometry (e.g., Ru-BINAP complexes) .

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